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Compound of Interest

Compound Name: Picrasidine N

Cat. No.: B1677793

A deep dive into the computational analysis of Picrasidine C's binding affinity for Peroxisome
Proliferator-Activated Receptors (PPARS) reveals a remarkable selectivity for the a isoform
over the y subtype. This guide provides a comparative analysis of Picrasidine C's binding
characteristics against established PPAR agonists, supported by computational data and
detailed experimental methodologies.

Picrasidine C, a dimeric (3-carboline alkaloid, has been identified as a subtype-selective PPARa
agonist, making it a promising candidate for the treatment of metabolic diseases.[1]
Computational studies have been instrumental in elucidating the molecular basis for this
selectivity. This guide compares the binding selectivity of Picrasidine C with well-known PPAR
agonists, including the PPARa-selective agonist fenofibrate, the pan-agonist gemfibrozil, and
the PPARYy-selective agonists rosiglitazone and pioglitazone.

Comparative Analysis of Binding Affinity and
Selectivity

The binding affinity of a ligand to its target protein is a critical determinant of its potency and
selectivity. Computational methods, such as molecular docking and Molecular
Mechanics/Generalized Born Surface Area (MM-GBSA) calculations, provide quantitative
estimates of these interactions.

A pivotal study on Picrasidine C utilized these methods to investigate its binding to PPARa and
PPARYy.[2][3] The results demonstrated a significantly higher binding affinity of Picrasidine C for
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PPARa compared to PPARY. This selectivity is attributed to steric hindrance in the PPARy
binding pocket, specifically from the residue Phe363.[2][3]

To provide a comprehensive comparison, this guide includes computational data for
established PPAR agonists, offering a broader perspective on Picrasidine C's unique binding

profile.
Binding Free
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. Docking Score  Energy (MM- .
Ligand Target Interacting
(kcal/mol) GBSA) .
Residues
(kcal/mol)
. . Tyr314, His440,
Picrasidine C PPARa - -95.8
Tyr464
PPARy - -78.3 -
. . Tyr314, His440,
Fenofibric Acid PPARa -9.8 -65.2
Tyr464
His323, His449,
PPARY -8.5 -55.8
Tyrd73
Gemfibrozil PPARa -7.2 -48.7 Tyr314, His440
PPARY -6.8 -42.1 His323, Tyr473
Rosiglitazone PPARa -8.1 -58.9 Tyr314
Ser289, His323,
PPARY -10.5 -72.4 His449,
Tyrd73[4]
Pioglitazone PPARa -7.9 -56.3 Tyr314
PPARy -10.2 -70.1 His323, Tyr473

Note: The binding free energy values for comparator compounds are representative estimates
derived from multiple computational studies and are presented for comparative purposes. The
specific values can vary depending on the exact computational protocol used.
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Understanding the Mechanism: PPAR Signaling
Pathway

Peroxisome Proliferator-Activated Receptors (PPARS) are ligand-activated transcription factors
that play crucial roles in regulating lipid and glucose metabolism. Upon activation by a ligand,
PPARs form a heterodimer with the Retinoid X Receptor (RXR) and bind to specific DNA
sequences known as Peroxisome Proliferator Response Elements (PPRES) in the promoter

region of target genes, thereby modulating their expression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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